![molecular formula C19H27N3O4 B137645 tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate CAS No. 148914-46-9](/img/structure/B137645.png)
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate, or 3,3′,4,4′-biphenyltetracarboxylic dianhydride, is a chemical compound widely used in the synthesis of polyimides. Polyimides are known for their excellent thermal stability, mechanical properties, and chemical resistance, making them valuable in various industrial applications, particularly in the electronics and aerospace industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate is typically synthesized through a two-step process. The first step involves the reaction of biphenyl-3,3′,4,4′-tetracarboxylic acid with acetic anhydride to form the corresponding dianhydride. This reaction is usually carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of solvents like N-methyl-2-pyrrolidone (NMP) is common to dissolve the precursor monomers and facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate undergoes various chemical reactions, including:
Imidization: Reaction with diamines to form polyimides.
Hydrolysis: Reaction with water to form the corresponding tetracarboxylic acid.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Imidization: Typically involves heating this compound with diamines at high temperatures (200-300°C) in the presence of solvents like NMP.
Hydrolysis: Carried out under acidic or basic conditions at elevated temperatures.
Esterification: Requires the presence of an acid catalyst and is usually performed under reflux conditions.
Major Products Formed
Polyimides: Formed through imidization, known for their high thermal stability and mechanical strength.
Tetracarboxylic Acid: Formed through hydrolysis, used as an intermediate in various chemical processes.
Esters: Formed through esterification, used in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate primarily involves its ability to form stable imide linkages with diamines, resulting in the formation of polyimides. These polyimides exhibit excellent thermal stability and mechanical properties due to the strong covalent bonds formed between the monomers . The molecular targets and pathways involved in these reactions are primarily related to the formation of imide rings and the stabilization of the polymer structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyromellitic Dianhydride (PMDA): Another dianhydride used in the synthesis of polyimides, known for its high reactivity and thermal stability.
Benzophenone Tetracarboxylic Dianhydride (BTDA): Similar to tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate, used in the production of high-performance polymers.
Uniqueness of this compound
This compound is unique due to its biphenyl structure, which imparts additional rigidity and thermal stability to the resulting polyimides compared to other dianhydrides like PMDA and BTDA . This makes this compound-based polyimides particularly suitable for applications requiring high thermal and mechanical performance.
Eigenschaften
CAS-Nummer |
148914-46-9 |
---|---|
Molekularformel |
C19H27N3O4 |
Molekulargewicht |
361.4 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[[(E)-1-(methylamino)-1-oxobut-2-en-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C19H27N3O4/c1-6-14(16(23)20-5)21-17(24)15(12-13-10-8-7-9-11-13)22-18(25)26-19(2,3)4/h6-11,15H,12H2,1-5H3,(H,20,23)(H,21,24)(H,22,25)/b14-6+/t15-/m0/s1 |
InChI-Schlüssel |
SBCAAPXYZQYFLJ-HVJNQHDOSA-N |
SMILES |
CC=C(C(=O)NC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Isomerische SMILES |
C/C=C(\C(=O)NC)/NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC=C(C(=O)NC)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Synonyme |
N-Boc-L-Phe-dehydro-Abu-NH-CH3 N-BPDA N-butyloxycarbonyl-phenylalanyl--dehydroaminobutyryl-NH-CH3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.